

Comparative Potency Guide: Galanin 2-29 vs. Galantide

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Compound of Interest

Compound Name: 2-29-Galanin (rat)

Cat. No.: B12351888

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Executive Summary

This guide provides a technical comparison between Galanin 2-29 (an N-terminally truncated agonist) and Galantide (a chimeric antagonist). While both ligands target the galanin receptor family (GAL1, GAL2, GAL3), they exhibit diametrically opposing pharmacological profiles.

- Galanin 2-29 acts as a non-selective agonist, retaining high affinity despite the loss of the N-terminal glycine, serving as a critical probe for structure-activity relationship (SAR) studies.
- Galantide (M15) acts primarily as a high-affinity, non-selective antagonist, widely used to block galaninergic signaling, though it displays partial agonism in specific high-concentration contexts.

Structural & Pharmacological Profiles[1][2][3]

Galanin 2-29: The Truncated Agonist

Structure: A fragment of the native peptide lacking the first amino acid (Glycine). Mechanism: Full Agonist (GAL1/GAL2). Significance: The N-terminal 1-15 region of Galanin is conserved and crucial for binding.[1] The removal of Gly

(yielding Gal 2-29) results in a slight reduction in affinity compared to native Galanin (1-29), but surprisingly retains full intrinsic efficacy. This contrasts sharply with Galanin 3-29, which is largely inactive, highlighting Gly

as an affinity modulator rather than an efficacy switch.

Galantide (M15): The Chimeric Antagonist

Structure: Chimeric peptide consisting of Galanin(1-13) linked to Substance P(5-11).[1]

Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ Mechanism: Competitive Antagonist. Significance: Galantide utilizes the N-terminal recognition motif of galanin to bind the receptor but utilizes the Substance P fragment to sterically hinder the conformational changes required for G-protein coupling.

- Caveat: In certain tissue preparations (e.g., rat fundus strips) or at micromolar concentrations, Galantide can exhibit paradoxical partial agonist activity.

Comparative Data: Potency & Affinity[5][6]

The following data summarizes the binding affinity (

) and functional potency (

for inhibition of cAMP or displacement) across receptor subtypes.

Metric	Galanin 2-29 (Agonist)	Galantide (Antagonist)
Primary Action	Activation of GAL1/GAL2	Blockade of GAL1/GAL2
GAL1 Affinity ()	~1.0 – 5.0 nM	0.1 – 0.5 nM
GAL2 Affinity ()	~1.0 – 3.5 nM	0.2 – 1.0 nM
GAL3 Affinity	Low / Variable	Low / Variable
Functional Effect	Inhibits cAMP (via)	Reverses Galanin-induced cAMP inhibition
Stability	Low (susceptible to peptidases)	Moderate (chimeric structure confers slight stability)

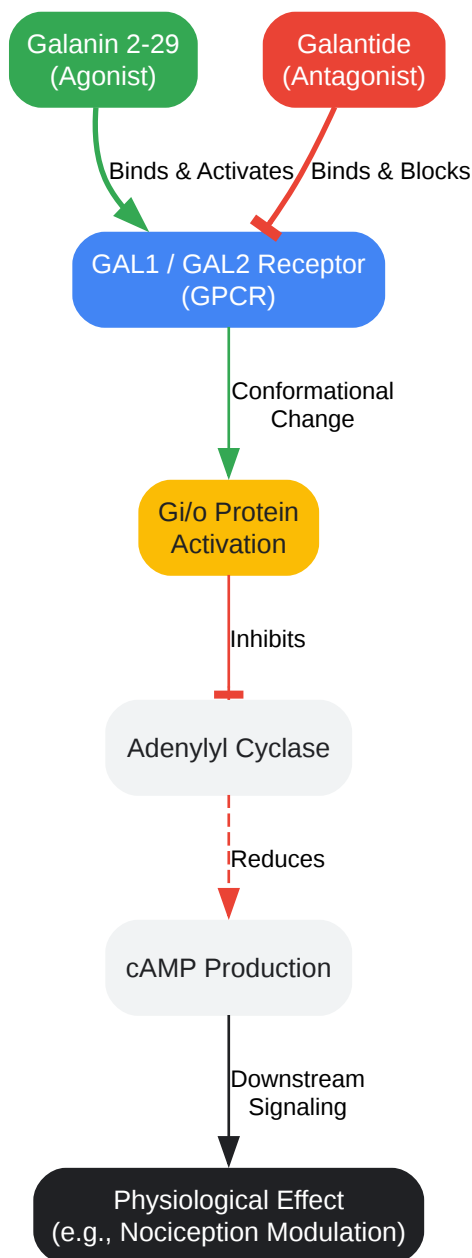


Interpretation: Galantide generally exhibits higher binding affinity (lower

) than Galanin 2-29. This makes it an effective tool for displacing native galanin or agonists like Galanin 2-29 in competitive binding assays.

Mechanistic Visualization: Signaling Pathways

The diagram below illustrates the divergent signaling outcomes when treating cells with Galanin 2-29 versus Galantide.



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Caption: Galanin 2-29 drives Gi/o-mediated inhibition of Adenylyl Cyclase, while Galantide competitively occupies the receptor, preventing this cascade.

Experimental Protocols

To rigorously validate the comparative potency, researchers should employ a Competitive Radioligand Binding Assay. This protocol is self-validating through the use of specific controls.

Protocol: Competitive Binding Assay (Membrane Fraction)

Objective: Determine the

of Galanin 2-29 and Galantide by displacing

I-Galanin.

Reagents:

- Membrane Prep: CHO-K1 cells stably expressing human GAL1 or GAL2.
- Radioligand:
I-Porcine Galanin (Specific Activity ~2200 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5% BSA, 0.05% Bacitracin (peptidase inhibitor).

Step-by-Step Workflow:

- Preparation:
 - Thaw membrane aliquots and homogenize in Assay Buffer.
 - Dilute membranes to yield ~10-20 µg protein per well.
- Incubation Setup (96-well plate):
 - Total Binding (TB): Buffer + Membranes + I-Galanin (0.1 nM).
 - Non-Specific Binding (NSB): Buffer + Membranes + I-Galanin + 1

M Unlabeled Galanin (excess).

- Experimental Wells: Buffer + Membranes +

I-Galanin + Increasing concentrations of Galantide or Gal 2-29 (

M to

M).

- Equilibrium:

- Incubate plates for 60-90 minutes at room temperature. Note: Equilibrium time is critical; Galantide has slow dissociation rates.

- Termination:

- Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
- Wash 3x with ice-cold Tris buffer.

- Quantification:

- Measure radioactivity (CPM) in a gamma counter.

- Analysis:

- Calculate % Specific Binding.
- Fit data to a one-site competition model to derive

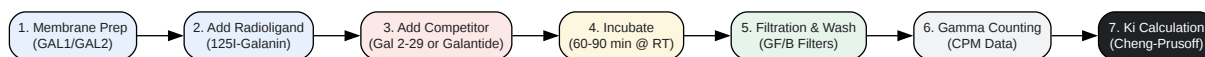
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- Convert to

using the Cheng-Prusoff equation:

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Workflow Visualization



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Caption: Standardized workflow for determining competitive binding affinity (

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- To cite this document: BenchChem. [Comparative Potency Guide: Galanin 2-29 vs. Galantide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12351888/docs#comparative-potency-guide-galanin-2-29-vs-galantide>]

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